molecular formula C2H4N4S B7722686 5-amino-1H-1,2,4-triazole-3-thiol

5-amino-1H-1,2,4-triazole-3-thiol

Cat. No.: B7722686
M. Wt: 116.15 g/mol
InChI Key: WZUUZPAYWFIBDF-UHFFFAOYSA-N
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Description

5-amino-1H-1,2,4-triazole-3-thiol (CAS 16691-43-3) is a high-purity, versatile chemical intermediate belonging to the class of 1,2,4-triazole-3-thiones. This heterocyclic compound is characterized by multiple nucleophilic centers, including an exocyclic sulfur atom and endocyclic nitrogen atoms, which provide broad opportunities for the synthesis of novel derivatives . With a molecular formula of C2H4N4S and a molecular weight of 116.14 g/mol, it appears as a white or off-white powder . The compound exhibits high thermal stability, with a melting point exceeding 300 °C . This compound serves as a critical building block in medicinal chemistry and drug discovery. Derivatives of 1,2,4-triazole-3-thione are investigated for a wide spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, analgesic, antidiabetic, and antioxidant properties . Its specific mechanism of action is context-dependent on the final synthesized derivative. For instance, some related triazole-thiols have been identified as inhibitors of carbonic anhydrase isozymes . The presence of both amino and thiol functional groups makes it a valuable precursor for the development of more complex molecules, such as Schiff base metal complexes, which are studied for their photophysical properties and magnetic moments . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for personal use. Specifications: • CAS Number: 16691-43-3 • Molecular Formula: C2H4N4S • Molecular Weight: 116.14 g/mol • Purity: ≥98% • Appearance: White to off-white powder • Melting Point: >300 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1H-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUUZPAYWFIBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NC(=NN1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 1h 1,2,4 Triazole 3 Thiol and Its Derivatives

Conventional and Advanced Synthesis Routes

The construction of the 5-amino-1H-1,2,4-triazole-3-thiol core can be achieved through several key synthetic strategies, each starting from readily available precursors.

A common method for the synthesis of 4-amino-5-substituted-4H- zsmu.edu.uanih.govorgsyn.org-triazole-3-thiols involves the cyclization of thiocarbohydrazide (B147625) with various substituted benzoic acids. researchgate.net This reaction is typically carried out by fusing the reactants at an elevated temperature. researchgate.net The process allows for the introduction of diverse substituents at the 5-position of the triazole ring, depending on the carboxylic acid used.

A widely employed and versatile method for synthesizing 1,2,4-triazole-3-thiones involves the reaction of acid hydrazides with carbon disulfide. nih.govnih.gov This approach typically begins with the conversion of a carboxylic acid hydrazide to a potassium dithiocarbazinate salt by reacting it with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521) in ethanol. nih.govnih.gov Subsequent treatment of this intermediate with hydrazine (B178648) hydrate (B1144303) leads to the cyclization and formation of the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. nih.govnih.gov

For instance, furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide have been successfully used as starting materials to produce the corresponding 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and 4-amino-5-(benzyl)-4H-1,2,4-triazole-3-thiol, respectively. nih.gov The general reaction sequence is outlined below:

Table 1: Synthesis via Hydrazides and Carbon Disulfide

StepReactantsReagentsProduct
1Acid HydrazideCarbon Disulfide, Potassium Hydroxide/EthanolPotassium dithiocarbazinate salt
2Potassium dithiocarbazinate saltHydrazine Hydrate4-amino-5-substituted-4H-1,2,4-triazole-3-thiol

This table illustrates the two-step process for synthesizing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols starting from acid hydrazides.

An alternative pathway to 4-amino-1,2,4-triazole-3-thiols involves the transformation of 5-substituted-1,3,4-oxadiazole-2-thiols. nih.govresearchgate.net The synthesis begins with the conversion of a carboxylic acid hydrazide to the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol by reaction with carbon disulfide in an alkaline medium. researchgate.net Subsequent treatment of the oxadiazole-2-thione with hydrazine hydrate results in the ring transformation to the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. nih.govnih.gov This hydrazinolysis of the oxadiazole ring provides a key route to the triazole scaffold. nih.gov

For example, 5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-1,3,4-oxadiazole-2-thione undergoes hydrazinolysis to yield 4-amino-5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-4H- zsmu.edu.uanih.govorgsyn.orgtriazole-3-thiol. nih.gov

The reaction of thiosemicarbazide (B42300) with formic acid is a direct method for the preparation of 1,2,4-triazole-3-thiol. orgsyn.org This synthesis involves heating a mixture of thiosemicarbazide and formic acid. orgsyn.orgnih.gov The initial step is the formation of 1-formyl-3-thiosemicarbazide. orgsyn.org Subsequent intramolecular cyclization of this intermediate, often facilitated by a base such as sodium hydroxide, leads to the formation of the 1,2,4-triazole-3-thiol ring. orgsyn.org

A detailed procedure involves heating thiosemicarbazide in 90% formic acid, followed by the isolation of 1-formyl-3-thiosemicarbazide. orgsyn.org This intermediate is then treated with sodium hydroxide solution and heated, followed by acidification to precipitate the 1,2,4-triazole-3(5)-thiol. orgsyn.org

In a related synthesis, 3-amino-1,2,4-triazole can be prepared by heating aminoguanidine (B1677879) bicarbonate with formic acid. orgsyn.org

Recent research has focused on developing novel and more efficient synthetic methods for 1,2,4-triazole-3-thiones and their derivatives. One such approach involves a one-pot, three-component reaction of a carboxylic acid, a primary amidine, and a monosubstituted hydrazine. organic-chemistry.org This method allows for the rapid and highly regioselective synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Another innovative strategy involves the use of microwave irradiation to facilitate the synthesis. For example, two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were developed using succinic anhydride (B1165640), aminoguanidine hydrochloride, and various amines under microwave irradiation. rsc.org The specific reaction pathway is dependent on the nucleophilicity of the amine used. rsc.org

Furthermore, a method for synthesizing 3-amino-5-mercapto-1,2,4-triazole (B94436) involves the reaction of an aminoguanidine salt, such as aminoguanidine bicarbonate, with a thiocyanate (B1210189) salt, like ammonium (B1175870) thiocyanate, under heating. google.com

Functionalization and Derivatization Strategies of this compound

The this compound scaffold is a versatile building block that can be readily functionalized at multiple positions, including the amino group, the thiol group, and the nitrogen atoms of the triazole ring. nih.gov These modifications are crucial for modulating the biological activity of the resulting compounds.

A common derivatization strategy involves the condensation of the 4-amino group with various aldehydes to form Schiff bases. researchgate.netnih.gov These imine derivatives can be further modified, for instance, by reduction to the corresponding secondary amines. nih.gov For example, 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione has been condensed with different substituted aldehydes to yield a series of Schiff bases. nih.gov

The thiol group is another key site for functionalization. Alkylation of the thiol group with various alkyl halides is a common strategy to introduce diverse substituents.

Furthermore, the 4-amino group can react with anhydrides to form amic acids, which can then be cyclized to form new heterocyclic rings. researchgate.net For instance, 3-mercapto-4-amino-5-(4-nitrophenyl)-1,2,4-triazole has been reacted with various cyclic anhydrides to produce a series of amic acids. researchgate.net

The triazole ring itself can also undergo further reactions. For example, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be used as synthons to construct N-bridged heterocycles, such as zsmu.edu.uanih.govorgsyn.orgtriazolo[3,4-b] zsmu.edu.uaorgsyn.orgnih.govthiadiazoles, by reacting them with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov

Synthesis of Schiff Bases from this compound Analogues

Schiff bases, characterized by the azomethine group (-N=CH-), are readily synthesized through the condensation reaction of the primary amino group of 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives with various aldehydes or ketones. dergipark.org.trresearchgate.net This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol, sometimes with a catalytic amount of acid. mdpi.comnepjol.info

A general route involves the initial synthesis of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. nepjol.infonih.gov For instance, starting from a carboxylic acid hydrazide, treatment with carbon disulfide in the presence of potassium hydroxide yields a potassium dithiocarbazinate salt. nepjol.infodergipark.org.tr This intermediate is then cyclized with hydrazine hydrate to form the 4-amino-1,2,4-triazole-3-thiol. nepjol.infodergipark.org.tr Subsequent condensation with an appropriate aromatic aldehyde furnishes the corresponding Schiff base. nepjol.infodergipark.org.tr

For example, 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol has been used as a precursor to synthesize a series of Schiff bases by reacting it with various aromatic aldehydes like cinnamaldehyde, vanillin, and p-chlorobenzaldehyde. nepjol.info Similarly, Schiff bases have been prepared from 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol by reaction with different arylaldehydes. mdpi.com The reaction of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with various aldehydes also yields Schiff bases. dergipark.org.tr

The formation of the Schiff base is confirmed by spectroscopic methods. In the ¹H NMR spectra, the appearance of a singlet signal for the azomethine proton (N=CH) is a characteristic feature. researchgate.netdergipark.org.tr

Table 1: Examples of Synthesized Schiff Bases from 4-Amino-1,2,4-triazole-3-thiol Analogues

4-Amino-1,2,4-triazole-3-thiol AnalogueAldehydeResulting Schiff BaseReference
4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiolCinnamaldehyde5-(2-Hydroxyphenyl)-4-(3-phenylallylideneamino)-4H-1,2,4-triazole-3-thiol nepjol.info
4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiolVanillin4-(4-Hydroxy-3-methoxybenzylideneamino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol nepjol.info
4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiolp-Chlorobenzaldehyde4-(4-Chlorobenzylideneamino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol nepjol.info
4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiolBenzaldehyde4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol mdpi.com
4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiolp-Chlorobenzaldehyde5-Benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol mdpi.com
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol2,4-Dichlorobenzaldehyde4-(2,4-Dichlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol researchgate.net
3,4-Diamino-1H-1,2,4-triazole-5(4H)-thioneBenzaldehyde3-((Benzylideneamino)amino)-4-amino-1H-1,2,4-triazole-5(4H)-thione dergipark.org.tr

S-Alkylation Reactions of 1,2,4-Triazole-3-thiol Derivatives

The thiol group in 1,2,4-triazole-3-thiol derivatives is a key site for functionalization through S-alkylation reactions. These reactions typically involve the treatment of the triazole-3-thiol with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.netnih.gov The S-alkylation is generally favored over N-alkylation due to the higher nucleophilicity of the sulfur atom.

A common procedure involves reacting the 1,2,4-triazole-3-thiol with an alkyl halide in a suitable solvent like acetone (B3395972) with potassium carbonate as the base. nih.gov For instance, the reaction of 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole with various dihaloalkanes has been studied, leading to the formation of different N-alkylated isomers. nih.gov However, the initial step is the protection of the thiol group via S-alkylation.

In another example, 4-ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol was reacted with several alkyl halides to produce N-ethyl-3,5-substituted derivatives, where the initial thiol was likely alkylated at the sulfur atom. researchgate.net The reaction of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones with epoxides also proceeds via the nucleophilic attack of the thiol group, leading to S-substituted products. mdpi.com

The synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thioesters has been achieved through a multi-step process that includes an S-alkylation step. nih.gov

Table 2: Examples of S-Alkylation Reactions of 1,2,4-Triazole-3-thiol Derivatives

1,2,4-Triazole-3-thiol DerivativeAlkylating AgentProductReference
3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazoleDibromomethanebis(3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-1H-1,2,4-triazol-1-yl)methane nih.gov
4-Ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiolAlkyl halidesN-Ethyl-3,5-substituted derivatives researchgate.net
4-Propyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione1-(2,3-Epoxypropyl)piperidine1-(Piperidin-1-yl)-3-((4-propyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)propan-2-ol mdpi.com
5-Substituted-1,3,4-oxadiazole-2-thiols1-(4-(Bromomethyl)phenylsulfonyl)piperidine5-Substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides researchgate.net

Condensation Reactions for Substituted 1,2,4-Triazole-3-thiols

Condensation reactions are fundamental to the synthesis of the 1,2,4-triazole (B32235) ring itself. A widely used method involves the cyclization of thiocarbohydrazide with carboxylic acids. researchgate.netnih.gov This reaction is often performed by heating the reactants, sometimes in the presence of a dehydrating agent like phosphoryl chloride. nih.gov For example, 4-amino-5-substituted-1,2,4-triazole-3-thiols can be prepared by the condensation of thiocarbohydrazide with various aliphatic or aromatic carboxylic acids. ijcrt.org

Another important route involves the reaction of acid hydrazides with isothiocyanates to form 1,4-substituted thiosemicarbazides, which are then cyclized in an alkaline medium to yield 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiols. mdpi.comnih.govresearchgate.net For instance, furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide have been converted to the corresponding 1,2,4-triazole-3-thiols through this method. mdpi.comnih.gov

Furthermore, 5-substituted-4-amino-1,2,4-triazole-3-thiols can be synthesized from the reaction of 5-substituted-2-mercapto-1,3,4-oxadiazoles with hydrazine hydrate, which involves a recyclization process. ijcrt.org The condensation of potassium 3-aroyldithiocarbazates with hydrazine hydrate is another effective method for preparing 4-amino-1,2,4-triazole-3-thiols. ijcrt.org

Table 3: Examples of Condensation Reactions for Substituted 1,2,4-Triazole-3-thiols

Reactant 1Reactant 2ProductReference
Thiocarbohydrazide2-(Coumarin-4-yl)acetic acid4-((4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2H-chromen-2-one nih.gov
Furan-2-carboxylic acid hydrazidePhenylisothiocyanate5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol mdpi.com
Phenylacetic acid hydrazideHydrazine hydrate (after forming dithiocarbazate)4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol mdpi.com
ThiocarbohydrazideBenzoic acid4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol researchgate.net
5-Substituted-2-mercapto-1,3,4-oxadiazoleHydrazine hydrate5-Substituted-4-amino-1,2,4-triazole-3-thiol ijcrt.org

Construction of Hybrid 1,2,3-Triazole and 1,2,4-Triazole Heterocyclic Systems

The synthesis of hybrid molecules containing both 1,2,3-triazole and 1,2,4-triazole rings has gained attention due to the potential for synergistic biological activities. A key strategy for constructing such hybrids is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

This approach typically involves preparing a molecule containing a 1,2,4-triazole moiety with either an azide (B81097) or an alkyne functional group. This is then reacted with a corresponding alkyne or azide-functionalized counterpart to form the 1,2,3-triazole ring. For example, a series of hybrid compounds were prepared where a 1,2,3-triazole scaffold was linked to a 1,2,4-triazole through a mercaptomethylene linker using click synthesis. nih.gov

Another approach involves the multi-step synthesis of bis-1,2,4-triazole-3-thiones linked to a central 1,2,3-triazole core. nih.gov This can be achieved by starting with a di-functionalized 1,2,3-triazole, such as diethyl 1-substituted-1H-1,2,3-triazole-4,5-dicarboxylate. This diester is converted to the corresponding diacid hydrazide, which then undergoes reaction with phenyl isothiocyanate followed by basic cyclization to form the bis-1,2,4-triazole-3-thione structure. Alternatively, reaction with carbon disulfide and then hydrazine hydrate yields the bis-4-amino-1,2,4-triazole-3-thiones. nih.gov

Table 4: Examples of Hybrid 1,2,3-Triazole and 1,2,4-Triazole Synthesis

1,2,4-Triazole Precursor1,2,3-Triazole Precursor FormationHybrid ProductReference
1-Amino-1,2,4-triazoleClick synthesis with an alkyne1,2,3-Triazole scaffold linked to 1,2,4-triazole by a mercaptomethylene linker nih.gov
Diethyl 1-substituted-1H-1,2,3-triazole-4,5-dicarboxylatesReaction with hydrazine hydrate, then phenyl isothiocyanate, then basebis-1,2,4-Triazole-3-thiones linked to a 1,2,3-triazole nih.gov
Diethyl 1-substituted-1H-1,2,3-triazole-4,5-dicarboxylatesReaction with hydrazine hydrate, then CS₂, then hydrazine hydratebis-4-Amino-1,2,4-triazole-3-thiones linked to a 1,2,3-triazole nih.gov

Spectroscopic and Structural Characterization of 5 Amino 1h 1,2,4 Triazole 3 Thiol Systems

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a cornerstone in the characterization of 5-amino-1H-1,2,4-triazole-3-thiol systems, offering a window into the tautomeric forms and key functional groups present.

FTIR spectroscopy is pivotal in identifying the characteristic vibrational modes of this compound and its derivatives. The presence of both amino (-NH2) and thiol/thione functionalities gives rise to a complex but informative infrared spectrum. The molecule can exist in two tautomeric forms: the thione form and the thiol form. The FTIR spectrum is instrumental in distinguishing between these tautomers.

Key vibrational bands observed in the FTIR spectra of this compound and its derivatives include:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the primary amino group (-NH2) typically appear as two sharp bands in the region of 3420-3250 cm⁻¹. ijcrt.org For instance, in some derivatives, these bands are observed at 3350 and 3260 cm⁻¹ ijcrt.org, while in others they appear at 3392 and 3259 cm⁻¹. dergipark.org.tr A strong band around 3211 cm⁻¹ has also been attributed to the N-H stretching of the amino group. researchgate.net

S-H Stretching: The presence of a weak absorption band in the range of 2600-2550 cm⁻¹ is a clear indicator of the thiol (-SH) group, confirming the existence of the thiol tautomer. ijcrt.org

C=S Stretching: A sharp and characteristic band for the thione (C=S) group is often observed around 1270-1240 cm⁻¹. dergipark.org.tr This band's presence signifies the predominance of the thione tautomer in many solid-state and solution studies.

C=N Stretching: The stretching vibration of the C=N bond within the triazole ring is a characteristic feature, typically appearing in the 1651-1617 cm⁻¹ region. dergipark.org.tr In some cases, these bands are observed between 1540-1620 cm⁻¹. ijcrt.org

C-N Stretching: Vibrations associated with the C-N bonds are also present, often seen around 1045 cm⁻¹ (C-N-C). researchgate.net

The tautomeric equilibrium between the thione and thiol forms can be influenced by factors such as the solvent, temperature, and the nature of substituents. The absence of a distinct S-H stretching band and the presence of a strong C=S absorption are often taken as evidence for the thione form being the major tautomer. dergipark.org.tr

Vibrational ModeFrequency Range (cm⁻¹)References
N-H Stretching (asymmetric & symmetric)3420-3250 ijcrt.org
S-H Stretching2600-2550 ijcrt.org
C=S Stretching1270-1240 dergipark.org.tr
C=N Stretching1651-1617 dergipark.org.tr
C-N Stretching~1045 researchgate.net

Laser-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound systems, Raman studies can further aid in the assignment of vibrational modes and the investigation of tautomerism. Studies have utilized Raman spectroscopy to analyze the vibrational spectra of related triazole compounds, helping to revise previous assignments and understand intermolecular interactions like hydrogen bonding. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives in solution.

¹H-NMR spectroscopy provides valuable information on the number and chemical environment of protons in the molecule.

Key proton signals in the ¹H-NMR spectra of this compound derivatives include:

NH Proton: The proton of the triazole ring NH group typically appears as a broad singlet in the downfield region, often between δ 12.42 and 14.20 ppm. dergipark.org.trmdpi.com This wide range is indicative of its involvement in hydrogen bonding and exchange processes.

NH₂ Protons: The protons of the amino group (-NH₂) usually resonate as a singlet in the range of δ 5.20-5.95 ppm. ijcrt.orgdergipark.org.tr The chemical shift of these protons can be influenced by the solvent and the electronic nature of substituents on the triazole ring.

SH Proton: In the thiol tautomer, the SH proton signal is expected as a singlet, typically observed between δ 11.50 and 13.00 ppm. ijcrt.org The observation of this signal is a direct confirmation of the thiol form.

ProtonChemical Shift (ppm)References
NH (triazole ring)12.42 - 14.20 dergipark.org.trmdpi.com
NH₂5.20 - 5.95 ijcrt.orgdergipark.org.tr
SH11.50 - 13.00 ijcrt.org

¹³C-NMR spectroscopy provides insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the triazole ring are particularly informative.

Characteristic ¹³C-NMR signals for this compound and its derivatives include:

C=S Carbon: The carbon of the thione group (C=S) is highly deshielded and resonates at a characteristic downfield position, typically in the range of δ 163.87-190.16 ppm. dergipark.org.tr This signal is a strong indicator of the thione tautomer.

C=N Carbon: The carbon atoms involved in C=N bonds within the triazole ring generally appear in the region of δ 148.42-155.33 ppm. dergipark.org.tr

C-NH₂ Carbon: The carbon atom attached to the amino group (C-NH₂) is also observed in the downfield region, with reported chemical shifts around δ 171.5-174.5 ppm in some derivatives. ufv.br

CarbonChemical Shift (ppm)References
C=S163.87 - 190.16 dergipark.org.tr
C=N148.42 - 155.33 dergipark.org.tr
C-NH₂171.5 - 174.5 ufv.br

Mass Spectrometric Elucidation of this compound Derivatives

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the protonated molecule [M+H]⁺.

For instance, the ESI-MS spectrum of 4-amino-5-mercapto-1,2,4-triazole showed a protonated molecular ion peak [M+H]⁺ at m/z 117.0, confirming its molecular weight. nih.gov The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For example, in some derivatives, the loss of the SH radical followed by protonation has been observed, leading to a characteristic [(M–SH• +H•) + H]⁺ ion. oup.com The fragmentation of the triazole ring and its substituents can help in confirming the structure of the synthesized compounds.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure and insights into the arrangement of molecules in the solid state.

For instance, the crystal structure of 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol has been determined, and its crystallographic data are available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 649123. nih.gov This provides a valuable reference for the triazole-thiol core.

The analysis of 3-methyl-1H-1,2,4-triazole-5-amine acetate provided detailed crystallographic data, which is presented in the table below. ufv.br Although not a thiol derivative, the triazole core is present.

Table 1: Crystallographic Data for 3-methyl-1H-1,2,4-triazole-5-amine acetate ufv.br

ParameterValue
Empirical FormulaC₃H₆N₄
Formula Weight98.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.423(2)
b (Å)9.891(3)
c (Å)11.458(3)
β (°)109.83(1)
Volume (ų)899.5(4)
Z8
Calculated Density (g/cm³)1.450
Absorption Coefficient (mm⁻¹)0.106
F(000)416

This data is for a related amine structure and provides an example of the crystallographic parameters determined in such studies.

The crystal packing of triazole derivatives is significantly influenced by intermolecular hydrogen bonding. In the crystals of 3,4-diamino-1,2,4-triazole (DAT) and its 5-methyl derivative (DAMT), detailed investigations have revealed a complex network of intermolecular interactions. nih.gov These include not only conventional N-H···N hydrogen bonds but also weaker C-H···π and mixed X-H···N/X-H···π interactions. nih.gov

The amino groups in these structures have been shown to act as proton acceptors in hydrogen bonding. nih.gov Theoretical and experimental charge density distributions have demonstrated that the strength of these interactions is enhanced in isolated dimers compared to the crystalline phase. nih.gov The extensive hydrogen bonding between cations and anions in salts of 5-amino-1H-1,2,4-triazole-3-carbohydrazide leads to the formation of complex three-dimensional networks, which contribute to their high density and stability. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The electronic spectra of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives have been reported. researchgate.net

The Schiff base derivative, 4-(4-dimethylaminobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol , exhibits three main absorption peaks at 213 nm, 259 nm, and 374 nm. researchgate.net Another derivative, 4-(4-bromobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol , shows absorption maxima at 227 nm, 259 nm, and 307 nm. researchgate.net These absorptions are generally attributed to π→π* and n→π* electronic transitions within the aromatic rings and the triazole-thione system. researchgate.net

Table 2: UV-Vis Absorption Maxima for Derivatives of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol researchgate.net

Compoundλ_max (nm)
4-(4-Dimethylaminobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol213, 259, 374
4-(4-Bromobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol227, 259, 307

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements in a compound, which helps in confirming its empirical formula. The elemental composition of several derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been determined and found to be in good agreement with the calculated values. researchgate.net

Table 3: Elemental Analysis Data for Derivatives of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol researchgate.net

Compound Derivative Functional GroupFormulaAnalysisC (%)H (%)N (%)S (%)
4-BromophenylC₁₄H₁₁BrN₄SCalcd.48.153.1816.049.18
Found48.023.2315.899.31
4-ChlorophenylC₁₄H₁₁ClN₄SCalcd.55.173.6418.3810.52
Found55.053.5918.2510.64
4-MethoxyphenylC₁₅H₁₄N₄OSCalcd.59.984.7018.6510.67
Found59.814.6518.5310.78

Similarly, elemental analysis for derivatives of 5-(adamantan-1-yl)-4-amino-1,2,4-triazole-3-thiol and 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione has been performed to confirm their structures. dergipark.org.trzsmu.edu.ua For 3-methyl-1H-1,2,4-triazole-5-amine , the calculated elemental composition was C, 36.73%; H, 6.16%; N, 57.11%, while the found values were C, 38.10%; H, 6.41%; N, 56.71%. ufv.br

Tautomeric Equilibrium and Isomerism in 1,2,4 Triazole 3 Thiol Systems

Thiol-Thione Tautomerism in 5-Amino-1H-1,2,4-triazole-3-thiol

Substituted 3-mercapto-1,2,4-triazoles can exist in two primary tautomeric forms: the thiol form, where a hydrogen atom is attached to the sulfur atom, and the thione form, where the hydrogen is attached to a nitrogen atom within the triazole ring, forming a carbon-sulfur double bond (C=S). ijsr.net For this compound, this equilibrium involves the migration of a proton between the sulfur atom of the thiol group and a nitrogen atom of the heterocyclic ring.

The two tautomeric forms are:

Thiol form : this compound

Thione form : 5-amino-2,4-dihydro-3H-1,2,4-triazole-3-thione

Studies on various 3-mercapto-1,2,4-triazole derivatives have consistently shown that the thione form is the predominant tautomer in most conditions. ijsr.net This preference for the thione structure is a critical aspect of its chemistry, influencing its reactivity and interactions. The equilibrium can, however, be influenced by factors such as the polarity of the solvent, with polar solvents tending to favor the thione form. cdnsciencepub.com

Spectroscopic Evidence for Dominant Tautomeric Forms

Spectroscopic methods are essential tools for identifying and distinguishing between the thiol and thione tautomers. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide clear evidence for the predominance of the thione form in compounds like this compound. oup.comnih.gov

In IR spectroscopy, the key distinction lies in the presence of either a weak S-H stretching band for the thiol form or a strong C=S stretching band for the thione form. ijsr.netoup.com The thione tautomer is also characterized by N-H stretching vibrations. ijsr.netoup.com

¹H NMR spectroscopy offers further confirmation. The thione form exhibits a characteristic signal for the N-H proton, which typically appears in the downfield region of 13–14 ppm. oup.comnih.gov Conversely, the S-H proton of the thiol form would produce a signal at a much higher field, though this is often not observed, indicating the low population of this tautomer. oup.com In ¹³C NMR, the presence of a signal for the C=S carbon at around 169 ppm is a definitive marker for the thione form. oup.com

The table below summarizes the characteristic spectroscopic data used to differentiate between the thiol and thione forms of 1,2,4-triazole-3-thiol systems.

Spectroscopic Technique Tautomeric Form Characteristic Signal / Band Typical Range
FT-IR Spectroscopy ThiolS–H stretch2550–2650 cm⁻¹ (weak) oup.com
N=C–S stretch1180–1230 cm⁻¹ oup.com
ThioneN–H stretch3100–3460 cm⁻¹ oup.com
C=S stretch1250–1340 cm⁻¹ oup.com
¹H NMR Spectroscopy ThiolS–H proton1.1–1.4 ppm oup.com
ThioneN–H proton13–14 ppm oup.comnih.gov
¹³C NMR Spectroscopy ThioneC=S carbon169.00–169.10 ppm oup.com

This interactive table summarizes key spectroscopic features for identifying tautomeric forms.

Computational Studies on Tautomeric Preferences and Energy Minima

Quantum chemical calculations have been widely employed to investigate the tautomerism of 1,2,4-triazole-3-thiones. nih.govscience.gov These computational studies, using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF), provide insights into the relative stabilities of the different tautomers by calculating their energy minima. nih.govnih.gov

For the parent 1,2,4-triazole-3-thione and its derivatives, these theoretical calculations consistently predict that the thione form is the most stable tautomer in the gas phase. nih.gov Studies using the B3LYP/6-31G(d,p) level of theory have been shown to be particularly reliable for investigating this type of tautomerism. nih.gov The results indicate that the thione forms represent lower energy minima compared to their corresponding thiol isomers. nih.govresearchgate.net

Furthermore, computational analyses have shown that the presence of substituents on the triazole ring, including amino groups, generally does not alter this preference; the thione tautomer remains the predominant species. nih.gov These findings from computational chemistry align with and support the experimental evidence obtained from spectroscopic analyses. nih.gov

Coordination Chemistry of 5 Amino 1h 1,2,4 Triazole 3 Thiol Ligands

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 5-amino-1H-1,2,4-triazole-3-thiol typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The ligand can exist in thione and thiol tautomeric forms, and deprotonation of the thiol group upon coordination is a common feature.

Complexes of this compound with several divalent transition metal ions, including Co(II), Ni(II), Zn(II), and Cd(II), have been synthesized and characterized. nih.gov These complexes are typically prepared using a 2:1 ligand-to-metal molar ratio. nih.gov The resulting complexes are often insoluble in common organic solvents, suggesting a polymeric nature. nih.gov

While specific studies on Sn(II) complexes with this compound are not extensively detailed in the available literature, research on the closely related ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, has shown the successful preparation of Sn(II) complexes in an alcoholic medium. nih.govresearchgate.net This suggests the potential for this compound to also form stable complexes with Sn(II). Similarly, Cu(II) complexes have been readily synthesized with various triazole-thiol derivatives, indicating a strong affinity of Cu(II) for this class of ligands. nih.govresearchgate.net

The general properties of some of these complexes are summarized in the table below.

Metal IonLigand-to-Metal RatioProposed Nature
Co(II)2:1Polymeric
Ni(II)2:1Polymeric
Zn(II)2:1Polymeric
Cd(II)2:1Polymeric
Cu(II)2:1 (for related ligands)Monomeric/Polymeric
Sn(II)2:1 (for related ligands)Monomeric/Polymeric

Data for Co(II), Ni(II), Zn(II), and Cd(II) are based on complexes with this compound. nih.gov Data for Cu(II) and Sn(II) are based on studies with the related ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.govresearchgate.net

Spectroscopic evidence, particularly from infrared (IR) spectroscopy, indicates that this compound coordinates to metal ions in its deprotonated, anionic form. nih.gov The absence of the S-H stretching frequency in the IR spectra of the complexes confirms the involvement of the exocyclic sulfur atom in the coordination. nih.gov The ligand typically acts as a bidentate donor, coordinating through the sulfur atom and a nitrogen atom from the triazole ring. nih.gov

The coordination geometry of the resulting complexes is influenced by the nature of the central metal ion. For the related ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, spectral data suggests a tetrahedral geometry for Ni(II), Zn(II), Cd(II), and Sn(II) complexes, while the Cu(II) complex is proposed to have a square planar structure. nih.govresearchgate.net For complexes of this compound with Co(II) and Ni(II), a coordination number of six is suggested, which is characteristic of their aquo-complexes. nih.gov

Metal IonCoordination Sites (Ligand)Proposed Geometry (for related ligands)
Co(II)Sulfur and Ring NitrogenOctahedral
Ni(II)Sulfur and Ring NitrogenOctahedral/Tetrahedral
Cu(II)Sulfur and Amine NitrogenSquare Planar
Zn(II)Sulfur and Amine NitrogenTetrahedral
Cd(II)Sulfur and Amine NitrogenTetrahedral
Sn(II)Sulfur and Amine NitrogenTetrahedral

Coordination sites for Co(II) and Ni(II) are based on this compound. nih.gov Geometries and coordination sites for Cu(II), Zn(II), Cd(II), and Sn(II) are based on the related ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.govresearchgate.net

Structural Elucidation of this compound Metal Complexes

The structural elucidation of these metal complexes has been primarily achieved through a combination of analytical and spectroscopic techniques. Elemental analysis is used to determine the stoichiometry of the complexes, which is consistently found to be a 2:1 ligand-to-metal ratio for Co(II), Ni(II), Zn(II), and Cd(II) complexes. nih.gov

Infrared spectroscopy is a powerful tool for determining the binding mode of the ligand. The disappearance of the ν(S-H) band upon complexation is a key indicator of coordination through the deprotonated thiol group. nih.gov Shifts in the vibrational frequencies of the C=N and other ring vibrations can provide insights into the involvement of the triazole ring nitrogen atoms in coordination. nih.gov

Visible spectroscopy and magnetic susceptibility measurements provide information about the electronic structure and geometry of the metal center. For instance, these techniques have been used to support the proposed octahedral geometry for Co(II) and Ni(II) complexes. nih.gov

Theoretical Insights into Metal-Ligand Interactions within Coordination Complexes

While specific theoretical studies on the metal-ligand interactions within coordination complexes of this compound are limited, computational methods such as Density Functional Theory (DFT) have been applied to related systems. For instance, DFT and Hartree-Fock (HF) basis sets have been used to study the structure and molecular properties of triazole-thiol derivatives and their metal complexes. research-nexus.net These studies indicate that the triazole-thiol ligand coordinates with metal ions through the nitrogen atom of the amino group and the sulfur atom of the thiol moiety. research-nexus.net

Such computational approaches can provide valuable information on the electronic structure, bonding, and reactivity of these complexes. They can help to predict geometries, vibrational frequencies, and electronic transitions, complementing experimental findings. For example, in related triazole-thiol metal complexes, distinct geometries such as octahedral for iron(III) and nickel(II), trigonal bipyramidal for copper(II), and square planar for cadmium(II) have been identified through a combination of experimental and computational methods. research-nexus.net

Photophysical Properties of this compound Coordination Complexes

The photophysical properties of coordination complexes are an area of significant research interest. While there is a lack of specific data on the photophysical properties of Co(II), Ni(II), Cu(II), and Cd(II) complexes with this compound, studies on analogous compounds suggest that these complexes may exhibit interesting luminescent behaviors.

For example, a coordination polymer of Zn(II) with the related ligand 1H-3-amino-1,2,4-triazole exhibits purple fluorescence with an emission maximum at 405 nm in the solid state at room temperature. researchgate.net This suggests that the triazole moiety can act as a fluorophore, and its coordination to a metal ion can influence its photophysical properties. The luminescence in such complexes can be attributed to intraligand π-π* transitions, which can be modified by the coordination environment and the nature of the metal center.

Computational Chemistry and Theoretical Investigations of 5 Amino 1h 1,2,4 Triazole 3 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. isres.org It is widely applied to molecules like 5-amino-1H-1,2,4-triazole-3-thiol to calculate various properties with high accuracy. isres.orgnih.gov Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to ensure reliable results that correlate well with experimental data. isres.orgresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. isres.org For this compound, this process involves finding the lowest energy conformation. The compound can exist in two tautomeric forms: the thione form (5-amino-1,2-dihydro-3H-1,2,4-triazole-3-thione) and the thiol form (this compound). mdpi.com Theoretical studies consistently show that the thione tautomer is energetically more stable than the thiol form. mdpi.com

Optimized geometric parameters, such as bond lengths and angles, are calculated and can be compared with experimental data from techniques like X-ray diffraction to validate the computational model. For a related molecule, 3-amino-5-mercapto-1,2,4-triazole (B94436), DFT calculations have determined the S-H bond length to be 1.3282 Å (using HF/6-311G(d,p)). researchgate.net These computational analyses confirm the stationary point structures by ensuring all ground states have only real frequencies. zsmu.edu.ua

Table 1: Selected Theoretical Bond Lengths of a 1,2,4-triazole (B32235) Derivative Note: Data for a representative triazole derivative from theoretical computations.

BondCalculated Bond Length (Å)
S-H1.328
N-H1.008
C-S1.778
C-N (ring)1.357

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. isres.org

Table 2: Frontier Molecular Orbital Energies Note: Representative values for triazole-thiol derivatives from DFT calculations.

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-1.50
Energy Gap (ΔE)5.00

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It helps to identify the regions that are rich or deficient in electrons. MEP maps are used to predict sites for electrophilic and nucleophilic attack. isres.org

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the sulfur atom, indicating these are the primary sites for electrophilic interaction. researchgate.netzsmu.edu.ua The hydrogen atoms of the amino group would exhibit positive potential.

Reactivity Descriptors and Quantum Chemical Parameters

Based on the energies of the frontier molecular orbitals, several quantum chemical parameters, known as global reactivity descriptors, can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and stability. mwjscience.comnih.gov

These descriptors are calculated using the energies of the HOMO and LUMO based on Koopmans' theorem. mwjscience.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. mwjscience.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2. mwjscience.commdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. mwjscience.commdpi.com

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is the negative of electronegativity, μ = -χ. mwjscience.com

These parameters are crucial for understanding the molecule's behavior in chemical reactions. isres.org

The global electrophilicity index (ω) is a measure of the energy stabilization when a system acquires an additional electronic charge from the environment. nih.gov It is calculated using the chemical potential (μ) and chemical hardness (η) with the formula ω = μ² / (2η). mwjscience.comacs.org A high electrophilicity index indicates a strong capacity to act as an electrophile. The calculation of these descriptors helps to explain the reactivity and interaction of the molecule with other chemical species. nih.gov

Table 3: Calculated Reactivity Descriptors Note: Representative values based on the FMO energies in Table 2.

DescriptorSymbolCalculated Value (eV)
Electronegativityχ4.00
Chemical Hardnessη2.50
Chemical SoftnessS0.40
Chemical Potentialμ-4.00
Electrophilicity Indexω3.20

Advanced Theoretical Approaches in 1,2,4-Triazole Chemistry

Computational chemistry and theoretical investigations provide profound insights into the structural, electronic, and reactive nature of this compound and its derivatives. These in silico methods are invaluable for understanding tautomeric equilibria, molecular geometries, and electronic properties that govern the behavior of these compounds.

One of the most prominent theoretical methods employed in the study of 1,2,4-triazole chemistry is Density Functional Theory (DFT). mwjscience.com DFT calculations are instrumental in optimizing molecular structures and predicting various chemical and physical properties. For instance, DFT has been used to study the thione-thiol tautomerism in 1,2,4-triazole-3-thiones, a phenomenon of significant interest for understanding their reactivity. zsmu.edu.ua Quantum chemical calculations can determine the relative stability of different tautomeric forms in both the gas phase and in various solvents. zsmu.edu.ua

Theoretical studies on Schiff bases derived from 3-amino-1,2,4-triazole-5-thiol have utilized DFT with the B3LYP/6-31+G(d,p) level of theory to optimize the molecular structure. mwjscience.com Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation of the molecule.

Furthermore, computational approaches are employed to investigate the electronic properties of these molecules through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mwjscience.com The energies of these orbitals and the resulting HOMO-LUMO gap are critical in predicting the chemical reactivity and kinetic stability of the compound. From these orbital energies, global reactivity descriptors such as electronegativity (χ), hardness (η), softness (S), chemical potential (µ), and electrophilicity (ω) can be calculated to further elucidate the reactive nature of the molecule. mwjscience.com

Molecular Electrostatic Potential (MEP) maps, generated through theoretical calculations, offer a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. mwjscience.com This information is vital for predicting how the molecule will interact with other chemical species.

While specific comprehensive theoretical data for this compound is not extensively available in the public domain, studies on closely related 1,2,4-triazole derivatives provide a strong indication of the types of insights that can be gained through advanced theoretical approaches. For example, in a study of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, DFT calculations were used to determine key bond lengths. researchgate.net

Below are representative tables of computational data for a related 1,2,4-triazole derivative, illustrating the kind of information obtained through theoretical investigations.

Table 1: Selected Calculated Bond Lengths for 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol researchgate.net

BondBond Length (Å)
C-H (pyridine ring)1.082 - 1.086
N-H1.008
S-H1.348
C=N (triazole ring)1.359

Table 2: Calculated Electronic Properties of a Schiff Base Derived from 3-amino-1,2,4-triazole-5-thiol mwjscience.com

PropertyValue
HOMO Energy
LUMO Energy
Energy Gap (LUMO-HOMO)
Electronegativity (χ)
Hardness (η)
Softness (S)
Chemical Potential (µ)
Electrophilicity (ω)

Note: Specific values for the properties in Table 2 are dependent on the exact Schiff base structure and the computational methodology employed and are therefore presented qualitatively.

Applications of 5 Amino 1h 1,2,4 Triazole 3 Thiol and Its Derivatives in Advanced Materials and Analytical Chemistry

Role as Versatile Building Blocks in Organic Synthesis

The inherent reactivity and multiple functional groups of 5-amino-1H-1,2,4-triazole-3-thiol make it an invaluable building block in organic synthesis. It serves as a starting point for the creation of a diverse array of heterocyclic compounds and complex molecular structures.

Precursors for Novel Heterocyclic Compounds and Scaffolds

The 1,2,4-triazole (B32235) nucleus is a key structural motif in many biologically active compounds and functional materials. This compound and its analogs are frequently employed as precursors for the synthesis of more complex heterocyclic systems. For instance, they are used as synthons in the creation of fused heterocyclic systems like 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a] researchgate.netnih.govresearchgate.nettriazines. nih.gov The reactivity of the amino and thiol groups allows for various cyclization reactions, leading to the formation of novel ring systems with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Two complementary pathways have been developed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, showcasing the adaptability of this scaffold. rsc.org These methods utilize common starting materials like succinic anhydride (B1165640) and aminoguanidine (B1677879) hydrochloride, with the specific synthetic route depending on the nucleophilicity of the amine used. rsc.org This flexibility allows for the generation of a library of derivatives with diverse functionalities.

Furthermore, the 1,2,4-triazole scaffold has been a focus in the design of β-Lactamase inhibitors. The 4-amino-1,2,4-triazole-3-thione moiety, in particular, has been selected as a starting point for creating inhibitors with broad-spectrum activity against both serine- and metallo-β-lactamases. nih.gov

Intermediate for Complex Molecular Architectures

Beyond the synthesis of novel heterocycles, this compound serves as a crucial intermediate in the construction of intricate molecular architectures. Its ability to coordinate with metal ions through the triazole and thiol groups makes it a valuable ligand in coordination chemistry. rsc.org This has led to the development of various metal-organic frameworks (MOFs) and coordination polymers with interesting structural, optical, and magnetic properties. mdpi.com

The synthesis of 5-amino-1H-1,2,4-triazole-3-carbohydrazide and its application in creating energetic salts highlights another facet of its utility. rsc.org By combining energetic moieties, new nitrogen-rich cations can be constructed, leading to materials with high thermal stability and competitive detonation properties. rsc.org

Integration into Materials Science and Polymer Chemistry

The unique properties of the 1,2,4-triazole ring system have led to its incorporation into various materials to enhance their performance and create novel functionalities. This includes improving the stability of polymers, modifying hybrid materials, and designing functional solids through crystal engineering.

Photostabilization of Polymeric Materials by 1,2,4-Triazole Complexes

Derivatives of 1,2,4-triazole have demonstrated significant potential as photostabilizers for polymeric materials. Schiff bases derived from 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiols have been shown to enhance the photostability of polystyrene films. researchgate.net When incorporated into the polymer matrix, these additives protect the material from photodegradation caused by UV irradiation. researchgate.net The mechanism of stabilization is believed to involve the absorption of UV radiation and the scavenging of free radicals, thus preventing the chain reactions that lead to polymer degradation. researchgate.net The inclusion of 1,2,4-triazole derivatives into the main chains of polyurethane urea (B33335) has also been found to significantly improve the material's tensile strength and resistance to UV aging. researchgate.net

Chemical Modification of Hybrid Materials (e.g., Silsesquioxanes)

Silsesquioxanes are a class of hybrid organic-inorganic materials with a cage-like structure that offers a unique platform for chemical modification. The functionalization of silsesquioxanes with 1,2,4-triazole derivatives has opened up new avenues for creating advanced materials. For example, octakis(3-chloropropyl)octasilsesquioxane has been functionalized with 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole. nih.gov This modification imparts new chemical reactivity to the silsesquioxane core, enabling further interactions with other molecules. nih.gov Such modified silsesquioxanes have been used to develop electrochemical sensors for the detection of L-cysteine. nih.gov The click chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for regioselectively introducing substituted 1,4-triazole rings into the silsesquioxane framework. nih.gov

Crystal Engineering for Designed Functional Solids

Crystal engineering focuses on the rational design and synthesis of solid-state structures with desired properties. The ability of this compound and its derivatives to form predictable hydrogen bonding networks and coordinate with metal ions makes them excellent candidates for this field. The study of the crystal structures of various 3-methyl-1H-1,2,4-triazole-5-thiones reveals how subtle changes in the molecular structure can lead to different supramolecular assemblies, ranging from zero-dimensional dimers to complex two-dimensional sheets. nih.govresearchgate.net This control over the solid-state architecture is crucial for developing materials with specific optical, electronic, or magnetic properties. The synthesis of energetic salts from 5-amino-1H-1,2,4-triazole-3-carbohydrazide further exemplifies this, where different crystal packing arrangements were discovered, influencing the material's sensitivity and energy content. rsc.org

Chemo- and Biosensor Development

The ability of this compound and its derivatives to interact with specific analytes has been harnessed for the creation of sensitive and selective chemo- and biosensors. These sensors operate on different principles, including spectrophotometric and electrochemical detection.

Spectrophotometric Sensing for Metal Ions (e.g., Copper(II))

Derivatives of this compound have been utilized in the development of colorimetric chemosensors for the detection of metal ions like copper(II). For instance, a chalcone-based 1,2,3-triazole derivative has demonstrated selective sensing capabilities for both Pb(II) and Cu(II) ions, which can be monitored using UV-Vis spectroscopy. nih.gov This selective interaction results in a detectable color change, forming the basis of the spectrophotometric sensing mechanism.

A comparative analysis of the limit of detection for various 1,4-disubstituted 1,2,3-triazoles in sensing Pb(II) and Cu(II) ions highlights the importance of these compounds in environmental monitoring. nih.gov

Electrochemical Sensing Applications (e.g., Mercury(II), Sulfhydryl Compounds)

The electrochemical properties of this compound and its derivatives make them suitable for the development of electrochemical sensors. These sensors have shown promise in detecting hazardous metal ions like mercury(II) and biologically important sulfhydryl compounds. rsc.orgmdpi.comnih.gov

A fluorescent chemosensor synthesized from thiosemicarbazide (B42300) and 8-hydroxyjulolidine-9-carboxaldehyde has been developed for the sequential detection of Hg2+ and thiol-containing amino acids such as cysteine and glutathione (B108866). rsc.orgresearchgate.net The sensor exhibits an "ON-OFF" fluorescence response in the presence of Hg2+, and the subsequent addition of cysteine or glutathione to the complex results in an "OFF-ON" response, allowing for their detection. rsc.orgresearchgate.net The selectivity of this sensor for Hg2+ is high, even in the presence of other competing metal ions. researchgate.net

Furthermore, the electropolymerization of 3-amino-1,2,4-triazole-5-thiol (ATT) on a brass alloy has been investigated. mdpi.com The resulting polymer film exhibits semiconductor properties, and its formation is influenced by parameters such as the applied potential and the electrolytic medium. mdpi.com This research opens avenues for the use of such polymer films in various electrochemical applications. mdpi.com

Research in Energetic Materials Based on this compound Analogues

The high nitrogen content and positive heat of formation of the 1,2,4-triazole ring make its derivatives attractive candidates for the development of energetic materials. Research in this area focuses on synthesizing new nitrogen-rich salts and cations and evaluating their energetic properties.

Synthesis and Characterization of Nitrogen-Rich Salts and Cations

A key strategy in developing new energetic materials is the synthesis of nitrogen-rich salts from precursors like 5-amino-1H-1,2,4-triazole-3-carbohydrazide. rsc.org These salts are thoroughly characterized using various analytical techniques, including vibrational spectroscopy (IR), multinuclear NMR spectroscopy (1H, 13C), elemental analysis, and differential scanning calorimetry (DSC). rsc.org The crystal structures of these compounds are often determined using single-crystal X-ray diffraction, which reveals complex three-dimensional networks formed through extensive hydrogen bonding. rsc.org These interactions contribute significantly to the density, insensitivity, and thermal stability of the resulting energetic salts. rsc.org

For example, the synthesis of 5-amino-3-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole (APATO) and its cationic salts has been reported. bibliotekanauki.plresearchgate.net The structure of one such salt, 5-amino-3-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazol-4-ium perchlorate, was confirmed by single-crystal X-ray diffraction. bibliotekanauki.plresearchgate.net

Theoretical Detonation Properties and Thermal Stability of Energetic Derivatives

The performance of newly synthesized energetic materials is evaluated through theoretical calculations of their detonation properties and experimental determination of their thermal stability.

Theoretical detonation velocities and pressures of energetic derivatives of 1,2,4-triazole are often calculated using software like EXPLO5. rsc.orgbibliotekanauki.pl These calculations for some derivatives have shown performance comparable to or even exceeding that of well-known explosives like RDX. bibliotekanauki.pl For instance, certain energetic salts derived from 5-amino-1H-1,2,4-triazole-3-carbohydrazide have shown theoretical detonation properties comparable to RDX or HMX. rsc.org

The thermal stability of these compounds is a critical factor for their practical application and is typically assessed using techniques like differential scanning calorimetry (DSC). Some of these nitrogen-rich salts exhibit high thermal stability, with decomposition temperatures reaching up to 407 °C. rsc.org The sensitivity of these materials to impact and friction is also a crucial safety parameter that is carefully measured. rsc.org

Conclusion and Future Research Directions

Summary of Current Research Status for 5-Amino-1H-1,2,4-triazole-3-thiol

The chemical compound this compound, also known as 4-amino-5-mercapto-1,2,4-triazole, serves as a crucial scaffold in synthetic and medicinal chemistry. Its unique structure, featuring both an amino and a thiol group on a triazole ring, allows for a wide range of chemical modifications and applications. researchgate.net

Current research predominantly focuses on the synthesis of its derivatives and their biological evaluation. The core triazole structure is a versatile starting material for creating a diverse library of compounds. researchgate.net A common synthetic route involves the reaction of thiocarbohydrazide (B147625) with various reagents. nih.gov Another established method begins with the treatment of isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521), followed by a reaction with hydrazine (B178648) hydrate (B1144303). connectjournals.com

Derivatives of this compound have demonstrated a broad spectrum of biological activities. A significant area of investigation is their efficacy as antimicrobial agents. nih.govconnectjournals.comresearchgate.netresearchgate.netistanbul.edu.tr Numerous studies have reported the synthesis of novel derivatives, such as Schiff bases and thiazolidinones, which exhibit promising activity against various bacterial and fungal strains, including Staphylococcus aureus, Microsporum gypseum, and methicillin-resistant strains. nih.govresearchgate.netmdpi.com Some derivatives have shown antibacterial effects comparable or even superior to standard drugs like streptomycin (B1217042) and antifungal effects exceeding that of ketoconazole. nih.gov

Beyond antimicrobial applications, research has explored the anticancer potential of these compounds. nih.gov Studies have revealed that certain 3-amino-1,2,4-triazole derivatives exhibit significant anticancer activity against various cancer cell lines and may also possess antiangiogenic properties. nih.gov Furthermore, the antioxidant capabilities of these derivatives are an active area of research, with studies investigating their ability to scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). zsmu.edu.ua

The compound and its derivatives are also significant in coordination chemistry, acting as ligands that can coordinate with various metal ions through their sulfur and nitrogen atoms to form metal complexes. nih.gov These complexes are being investigated for their unique chemical properties and potential applications.

Emerging Trends and Unexplored Avenues in this compound Research

Emerging research trends for this compound and its derivatives are expanding beyond traditional applications, venturing into novel and specialized areas of chemistry and biology.

A significant emerging trend is the development of these compounds as broad-spectrum enzyme inhibitors . Recent studies have highlighted the potential of the 4-amino-1,2,4-triazole-3-thione scaffold in designing inhibitors for both serine- and metallo-β-lactamases, which are enzymes responsible for bacterial resistance to β-lactam antibiotics. nih.gov This dual-inhibition capability is a crucial step toward combating multidrug-resistant bacteria. nih.gov

Another burgeoning area is the synthesis of energetic materials . Derivatives of 5-amino-1H-1,2,4-triazole, such as 5-amino-1H-1,2,4-triazole-3-carbohydrazide, are being explored for the creation of energetic salts. rsc.org These nitrogen-rich compounds can exhibit high thermal stability and competitive detonation properties, making them potential candidates for advanced energetic materials. rsc.org The extensive hydrogen bonding within the crystal structures of these salts contributes significantly to their stability. rsc.org

The exploration of tautomerism in derivatives of 5-amino-1H-1,2,4-triazole is another area gaining attention. rsc.org Understanding the prototropic tautomerism through advanced techniques like NMR spectroscopy and X-ray crystallography is crucial for elucidating structure-activity relationships and designing molecules with specific desired conformations. rsc.org

Table 1: Emerging Research Areas and Unexplored Avenues

Research AreaFocusPotential Impact
Broad-Spectrum Enzyme Inhibition Design of inhibitors targeting multiple enzyme classes (e.g., serine and metallo-β-lactamases). nih.govDevelopment of new drugs to overcome antibiotic resistance. nih.gov
Energetic Materials Synthesis of nitrogen-rich energetic salts with high thermal stability and performance. rsc.orgCreation of next-generation, stable energetic compounds. rsc.org
Antioxidant and Antiradical Agents Investigation of derivatives for their ability to scavenge free radicals and mitigate oxidative stress. zsmu.edu.uaDevelopment of novel antioxidants for various applications. zsmu.edu.ua
Coordination Polymers & Metal-Organic Frameworks (MOFs) Utilization of the triazole scaffold as a versatile ligand for constructing complex coordination networks. nih.govCreation of new materials with applications in catalysis, gas storage, and sensing.
Agrochemicals Design of novel fungicides and herbicides based on the triazole-thiol scaffold.Development of more effective and potentially safer agricultural chemicals.

Unexplored avenues include the systematic development of coordination polymers and metal-organic frameworks (MOFs) using this triazole as a building block. The presence of multiple coordination sites (N and S atoms) makes it an ideal candidate for creating complex, functional materials. nih.gov Furthermore, while some research has touched upon antifungal properties, a more in-depth investigation into its potential as a lead structure for developing new agricultural fungicides remains a promising and relatively unexplored field.

Potential for Interdisciplinary Research and Novel Applications of this compound Derivatives

The inherent versatility of the this compound scaffold provides a fertile ground for interdisciplinary research, bridging chemistry, biology, and materials science to unlock novel applications.

In medicinal chemistry , the focus is shifting towards structure-based drug design and combinatorial chemistry to create large libraries of derivatives for high-throughput screening. researchgate.netnih.gov Interdisciplinary collaboration with computational chemists is crucial for performing in-silico screening and molecular docking studies to predict binding affinities and mechanisms of action, thereby accelerating the discovery of potent drug candidates. nih.gov The development of derivatives as inhibitors of enzymes like urease and β-lactamases showcases the potential for creating targeted therapies. researchgate.netnih.gov

In materials science , the ability of this compound to act as a multidentate ligand opens up possibilities for designing novel functional materials. nih.gov Collaboration with materials scientists could lead to the synthesis of:

Coordination Polymers: Creating materials with interesting magnetic, optical, or catalytic properties.

Corrosion Inhibitors: The compound 5-amino-1,3,4-thiadiazole-2-thiol, a related heterocyclic compound, is noted for its anti-corrosion properties by forming a protective layer on metal surfaces. jmchemsci.com Similar potential for this compound derivatives warrants further investigation in collaboration with engineers and materials scientists.

Sensors: Developing chemosensors where the binding of an analyte to a metal complex of the triazole derivative results in a detectable signal (e.g., colorimetric or fluorescent).

In the field of agrochemicals , there is significant potential for designing a new generation of pesticides. By modifying the core structure, chemists can work with plant scientists and entomologists to develop compounds with enhanced fungicidal, herbicidal, or insecticidal activity, potentially with improved environmental profiles. connectjournals.com

Finally, the synthesis of energetic materials from triazole derivatives represents a crossover between organic chemistry and defense/aerospace research. rsc.org This requires collaboration with physicists and engineers to characterize the detonation properties and thermal stability of these new high-energy compounds. rsc.org

Table 2: Interdisciplinary Applications of this compound Derivatives

FieldCollaborative Discipline(s)Novel Application
Medicinal Chemistry Computational Biology, PharmacologyStructure-based design of enzyme inhibitors (e.g., for antibiotic resistance). nih.gov
Materials Science Engineering, PhysicsDevelopment of corrosion inhibitors and functional coordination polymers. nih.govjmchemsci.com
Agrochemicals Plant Science, EntomologyCreation of targeted and efficient fungicides and other pesticides.
Energetic Materials Physics, EngineeringSynthesis of advanced, stable high-energy-density materials. rsc.org

The future of research on this compound lies in harnessing these interdisciplinary synergies to translate the fundamental chemical properties of its derivatives into practical, high-impact applications.

Q & A

Q. What are the optimized synthetic routes for 5-amino-1H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The compound is synthesized via alkylation reactions using bromoalkanes in propan-2-ol under reflux for 2 hours. Optimal conditions include NaOH as a base and methanol for crystallization, achieving yields up to 73%. Reaction temperature (e.g., boiling point of propan-2-ol, ~82°C) and stoichiometric ratios are critical for minimizing byproducts .

Q. Which analytical methods are most reliable for confirming the structure of this compound derivatives?

A combination of 1H NMR (e.g., δ 12.71 ppm for the thiol proton), IR spectroscopy (S–H stretching at ~2500 cm⁻¹), and elemental analysis (C, H, N, S within ±0.3% error) is essential. For example, 5-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-phenyl derivatives were confirmed via these methods .

Q. What are common derivatization strategies for modifying the thiol group of this compound?

S-alkylation using bromoalkanes or halogenated aryl groups is typical. For instance, adamantane-1-yl derivatives were synthesized by reacting 5-amino-1,2,4-triazole-3-thiol with 1-bromoadamantane in isopropanol, followed by recrystallization .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. elemental analysis) be resolved during structural validation?

Cross-validation using chromatography-mass spectrometry (LC-MS) and X-ray crystallography (where feasible) helps resolve discrepancies. For example, discrepancies in sulfur content in adamantane derivatives were resolved by repeating elemental analysis under controlled combustion conditions and verifying via high-resolution mass spectrometry .

Q. What experimental design principles apply to optimizing reaction conditions for novel derivatives (e.g., adamantane-substituted analogs)?

Factorial design is critical for evaluating variables like temperature, solvent polarity, and reagent molar ratios. For adamantane derivatives, optimizing reaction time (2–4 hours) and solvent (isopropanol vs. ethanol) improved yields from 65% to 82% .

Q. How can computational methods predict the pharmacological activity of novel 1,2,4-triazole-3-thiol derivatives?

The PASS Online tool predicts activity by analyzing structure-activity relationships (SAR). For example, derivatives with adamantane moieties showed predicted antiviral activity due to hydrophobic interactions with viral envelopes, guiding subsequent in vitro testing .

Q. What strategies improve solubility of hydrophobic derivatives (e.g., adamantane-containing compounds) for biological assays?

Introducing polar substituents (e.g., –OH, –COOH) or formulating as water-soluble salts (e.g., sodium or hydrochloride salts) enhances solubility. For 5-(adamantan-1-yl) derivatives, carboxylate salt formation increased aqueous solubility by 15-fold .

Q. How do steric effects influence the reactivity of S-substituted derivatives in nucleophilic reactions?

Bulky groups (e.g., adamantane) reduce nucleophilic substitution rates. Kinetic studies in THF showed a 40% decrease in reaction rate for adamantane derivatives compared to methyl-substituted analogs, requiring longer reaction times (6–8 hours) .

Methodological Considerations

  • Spectral Data Interpretation : Always compare experimental NMR shifts with simulated spectra (e.g., ChemDraw) and reference databases (e.g., SDBS) to identify anomalies .
  • Yield Optimization : Use Design of Experiments (DoE) software to model interactions between variables (e.g., temperature, solvent volume) and predict optimal conditions .
  • Biological Testing : Prioritize derivatives with calculated LogP values <3 (via ChemAxon) for better membrane permeability in antimicrobial assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.